molecular formula C13H18N2O3 B14424334 (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine CAS No. 87190-52-1

(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine

Cat. No.: B14424334
CAS No.: 87190-52-1
M. Wt: 250.29 g/mol
InChI Key: GSWARVZFHFACLF-RYUDHWBXSA-N
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Description

(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a five-membered oxazolidine ring, substituted with a tert-butyl group, a nitro group, and a phenyl group. The stereochemistry of the compound is defined by the (3S,4R) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitroalkene with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and solvents such as dichloromethane or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds . These systems allow for precise control over reaction parameters, leading to higher selectivity and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Cyclization: The oxazolidine ring can be opened under acidic or basic conditions, leading to the formation of different intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophilic reagents such as bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and various ring-opened intermediates. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of chiral ligands and catalysts used in asymmetric synthesis.

    Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.

    Industry: It is used in the production of fine chemicals and specialty materials, where its unique reactivity and stereochemistry are advantageous.

Mechanism of Action

The mechanism of action of (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of active metabolites that interact with cellular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine stands out due to its unique combination of functional groups and stereochemistry. The presence of the nitro group and the tert-butyl group provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

87190-52-1

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

(3S,4R)-2-tert-butyl-4-nitro-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)14-12(10-7-5-4-6-8-10)11(9-18-14)15(16)17/h4-8,11-12H,9H2,1-3H3/t11-,12-/m0/s1

InChI Key

GSWARVZFHFACLF-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)N1[C@H]([C@H](CO1)[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

CC(C)(C)N1C(C(CO1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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